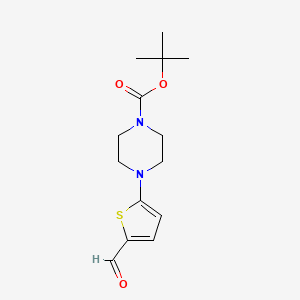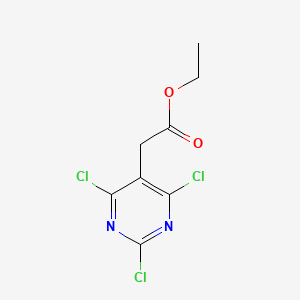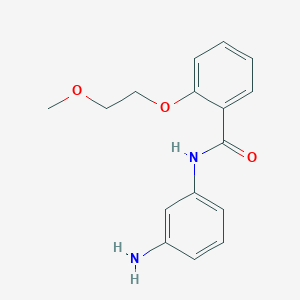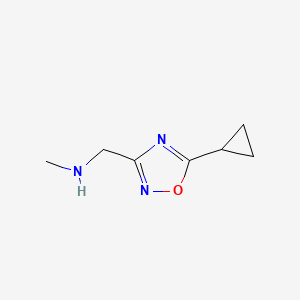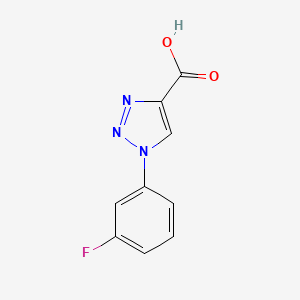
1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as 3-fluorophenyl-1H-1,2,3-triazole-4-carboxylic acid, is a synthetic compound that has been studied for its potential applications in medicinal and scientific research. This compound is a derivative of the triazole family, and is composed of a five-membered ring with two nitrogen atoms and three carbon atoms, with one of the carbon atoms being substituted with a fluorine atom. It has a molecular weight of 195.16 g/mol and a melting point of 132-134°C.
Scientific Research Applications
Photophysical Properties and Application Prospects
1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives demonstrate notable photophysical properties, such as bright blue fluorescence, excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties vary with structural changes and the microenvironment, making these compounds sensitive to pH changes. They have potential applications as sensors for monitoring and controlling pH in biological research due to their reversible behavior between acid and alkaline pH values, along with low toxicity (Safronov et al., 2020).
Antimicrobial Activity
Several 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives exhibit antimicrobial properties. The modification of these compounds with different substituents, such as alkyl, alkoxy, and halogen groups, has been shown to enhance their pharmacological properties, including antimicrobial efficacy (Nagamani et al., 2018).
Molecular Structure Analysis
The molecular structures of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives have been characterized using various techniques, including X-ray diffraction, NMR spectroscopy, and chromatography-mass spectrometry. These analyses provide insights into the physical and chemical properties of the compounds, which are crucial for their potential applications in scientific research (Bihdan & Parchenko, 2017).
Luminescence Sensing of Metal Ions and Nitroaromatic Compounds
Lanthanide metal–organic frameworks based on 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives have been synthesized and shown to possess significant luminescence properties. These frameworks are capable of selectively detecting specific metal ions and nitroaromatic compounds, making them useful in sensing applications (Wang et al., 2016).
Crystal Structure and Inhibition Activity
The crystal structures of certain 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives have been determined, revealing insights into their potential as inhibition agents. The structural analysis of these compounds is essential for understanding their interaction with biological targets and enhancing their efficacy in inhibitory applications (Gonzaga et al., 2016).
properties
IUPAC Name |
1-(3-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZMKSXUZMTNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)
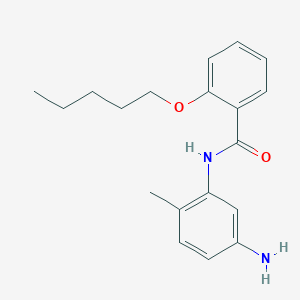
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)


